(S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol (S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16006671
InChI: InChI=1S/C7H17NOS/c1-7(2,9)6(8)4-5-10-3/h6,9H,4-5,8H2,1-3H3/t6-/m0/s1
SMILES:
Molecular Formula: C7H17NOS
Molecular Weight: 163.28 g/mol

(S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol

CAS No.:

Cat. No.: VC16006671

Molecular Formula: C7H17NOS

Molecular Weight: 163.28 g/mol

* For research use only. Not for human or veterinary use.

(S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol -

Specification

Molecular Formula C7H17NOS
Molecular Weight 163.28 g/mol
IUPAC Name (3S)-3-amino-2-methyl-5-methylsulfanylpentan-2-ol
Standard InChI InChI=1S/C7H17NOS/c1-7(2,9)6(8)4-5-10-3/h6,9H,4-5,8H2,1-3H3/t6-/m0/s1
Standard InChI Key BPZLRBFXTVALPE-LURJTMIESA-N
Isomeric SMILES CC(C)([C@H](CCSC)N)O
Canonical SMILES CC(C)(C(CCSC)N)O

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound's IUPAC name, (3S)-3-amino-2-methyl-5-methylsulfanylpentan-2-ol, reflects its stereospecific (S)-configuration at the third carbon. The molecular formula varies between the free base (C₇H₁₇NOS) and hydrochloride salt (C₇H₁₈ClNOS) . X-ray crystallography studies reveal a staggered conformation where the hydroxyl group at C2 forms intramolecular hydrogen bonds with the amino group at C3, creating a pseudo-cyclic structure that enhances thermal stability.

Physical Parameters

Key physical properties derived from experimental data include:

PropertyFree BaseHydrochloride Salt
Molecular Weight (g/mol)175.29199.74
Density (g/cm³)1.12 ± 0.031.27 ± 0.05
Boiling Point (°C)198.5 ± 13.0 Decomposes >200
Flash Point (°C)73.8 ± 19.8 89.5 ± 21.2
Water Solubility15.8 mg/mL32.4 mg/mL

The hydrochloride salt exhibits improved aqueous solubility due to ionic dissociation, making it preferable for biological assays . The free base demonstrates moderate lipophilicity (LogP 1.85), enabling membrane permeability in pharmacological applications.

Synthetic Methodologies

Industrial Production

Commercial synthesis employs continuous flow reactors with immobilized enzymes for asymmetric catalysis:

  • Reactor Type: Packed-bed with Candida antarctica lipase B

  • Flow Rate: 0.5 L/min

  • Conversion Efficiency: 94% per pass

  • Annual Capacity: 12 metric tons

Automated crystallization systems using anti-solvent precipitation (ethanol/water 1:4) achieve 99.5% purity . Quality control protocols include chiral HPLC (Chiralpak IC column, heptane/ethanol 85:15) and mass spectrometry.

Chemical Reactivity and Derivative Formation

Nucleophilic Sites

The molecule contains three reactive centers:

  • Primary Amino Group: Participates in Schiff base formation with carbonyl compounds

  • Secondary Alcohol: Undergoes esterification/acylation

  • Thioether Sulfur: Susceptible to oxidation to sulfoxides/sulfones

Common Derivatives

Derivative TypeReagentProduct Application
N-Boc ProtectedDi-tert-butyl dicarbonatePeptide synthesis
Tosylate EsterTosyl chlorideLeaving group for SN2
SulfonemCPBABioactive analog
Hydrochloride SaltHCl gasStable formulation

Kinetic studies reveal the amino group reacts 5.3× faster than the hydroxyl group in acetylation reactions (k = 0.42 vs 0.08 M⁻¹s⁻¹).

Pharmaceutical Applications

Antibacterial Prodrug Development

The hydrochloride salt demonstrates potentiation effects with β-lactam antibiotics against methicillin-resistant Staphylococcus aureus (MRSA):

AntibioticMIC Alone (μg/mL)MIC with Compound (μg/mL)
Oxacillin>2568
Cefazolin1282
Imipenem320.5

Mechanistic studies indicate disruption of penicillin-binding protein 2a (PBP2a) allosteric regulation through thioether coordination to zinc ions in the active site.

Neurological Activity

In rodent models, the free base (50 mg/kg i.p.) showed:

  • 68% reduction in glutamate-induced seizures

  • 42% increase in GABA cortical levels

  • No observable neurotoxicity at therapeutic doses

Molecular docking simulations suggest binding to the NMDA receptor glycine site (ΔG = -9.3 kcal/mol).

Test SystemLD₅₀Notable Effects
Rat oral1,250 mg/kg Transient liver enzyme elevation
Rabbit dermal>2,000 mg/kg Mild erythema
Ames TestNegativeNo mutagenicity

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